21-Deacetoxy 11-Oxodeflazacort 21-Deacetoxy 11-Oxodeflazacort
Brand Name: Vulcanchem
CAS No.: 13649-83-7
VCID: VC0127695
InChI: InChI=1S/C23H27NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-17,19-20H,5-6,10-11H2,1-4H3/t16-,17-,19+,20+,21-,22-,23+/m0/s1
SMILES: CC1=NC2(C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)C(=O)C
Molecular Formula: C23H27NO4
Molecular Weight: 381.472

21-Deacetoxy 11-Oxodeflazacort

CAS No.: 13649-83-7

Cat. No.: VC0127695

Molecular Formula: C23H27NO4

Molecular Weight: 381.472

* For research use only. Not for human or veterinary use.

21-Deacetoxy 11-Oxodeflazacort - 13649-83-7

Specification

CAS No. 13649-83-7
Molecular Formula C23H27NO4
Molecular Weight 381.472
IUPAC Name (1S,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-triene-11,16-dione
Standard InChI InChI=1S/C23H27NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-17,19-20H,5-6,10-11H2,1-4H3/t16-,17-,19+,20+,21-,22-,23+/m0/s1
Standard InChI Key JXURBWVPEBHVSO-LFXAUQRBSA-N
SMILES CC1=NC2(C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)C(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator